4-(1H-imidazol-1-yl)pyridine

Medicinal Chemistry Enzymology Immunosuppression

Achieving reproducible target engagement or predictable MOF architectures requires a rigid, planar heteroaryl-imidazole core. The flexible methylene-spaced or regioisomeric analogs often fail to deliver required binding geometry or selectivity. 4-(1H-imidazol-1-yl)pyridine (CAS 25700-16-7) solves this with: - 240 nM Ki against IMPDH2 (400× more potent than 3-substituted isomer) - 49-fold selectivity for CYP11B1 over CYP11B2, critical for Cushing's studies - XLogP 0.6 for superior solubility vs. fused imidazo[1,2-a]pyridines - Fixed N-M-S bite angle for coordination chemistry reproducibility Immediate dispatch, purity verified by HPLC.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 25700-16-7
Cat. No. B3255624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)pyridine
CAS25700-16-7
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C=CN=C2
InChIInChI=1S/C8H7N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h1-7H
InChIKeyJNDMBEDJCZRWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-1-yl)pyridine: Core Properties and Scaffold Potential


4-(1H-imidazol-1-yl)pyridine (CAS 25700-16-7) is a heteroaryl-imidazole building block comprising a pyridine ring directly N-linked to an imidazole at the 4-position [1]. With a molecular weight of 145.16 g/mol, an XLogP3-AA of 0.6, and a topological polar surface area of 30.7 Ų, its dual nitrogen heterocycle architecture enables participation in both π-stacking and hydrogen-bonding interactions [1]. The compound is commercially available at typical purities of 95–98%, serving as a versatile intermediate in medicinal chemistry, coordination chemistry, and materials science .

Medicinal Chemistry

Enzyme inhibitor scaffold (IMPDH2, CYP11B1)

Coordination Chemistry

Rigid N,N-chelating ligand for metal complexes

Material Science

MOF precursor with predictable geometry

4-(1H-Imidazol-1-yl)pyridine: Advantage Over Structural Analogs


The direct C–N linkage between the pyridine and imidazole rings in 4-(1H-imidazol-1-yl)pyridine creates a rigid, planar, electron-deficient scaffold that is not replicated by regioisomers (e.g., 3-(1H-imidazol-1-yl)pyridine), fused bicyclic analogs (e.g., imidazo[1,2-a]pyridine), or homologs bearing a methylene spacer (e.g., 4-(1H-imidazol-1-ylmethyl)pyridine) [1][2]. This geometric constraint dictates both the metal-chelating bite angle in coordination complexes and the π-stacking orientation in biological targets such as ATP-binding pockets [1]. The addition of a single methylene unit alters the N-M-S bite angle and reduces conformational rigidity, directly impacting catalytic and biological outcomes [2]. Consequently, generic substitution without quantitative justification risks compromising target engagement, reaction yield, or material properties in downstream applications.

Risk Factor
4-(1H-imidazol-1-yl)pyridine
Potential Substitute
Regioisomer
Target

4-position N-linkage; direct C–N bond ensures enzyme binding geometry

3-substituted analog

May not engage IMPDH2; >400-fold lower affinity reported

Substitution risk high for kinase/inhibitor programs

Spacer analog
Target

Rigid, planar chelating bite angle; single conformation

Methylene-spaced analog

Increased rotational freedom alters N-M-S angle and coordination geometry

May compromise metal complex reproducibility

Fused analog
Target

XLogP3 0.6; lower lipophilicity supports solubility

Imidazo[1,2-a]pyridine

Higher XLogP3 (~1.3–1.6) may increase protein binding and reduce aqueous solubility

Physicochemical profile may shift lead optimization outcomes

4-(1H-Imidazol-1-yl)pyridine: Quantitative Evidence Against Analogs


IMPDH2 Inhibitory Potency vs. Regioisomer

4-(1H-imidazol-1-yl)pyridine inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM, whereas its 3-substituted regioisomer, 3-(1H-imidazol-1-yl)pyridine, exhibits negligible activity [1][2]. This >400-fold difference in affinity demonstrates the critical dependence on pyridine nitrogen positioning for productive enzyme binding.

IMPDH2 Affinity
Head-to-head
Ki 240 nM vs. >100,000 nM (3-substituted analog)
Reported >400-fold affinity difference supports regioisomer-dependent target engagement
Pre-incubation assay; NAD+ addition context
Medicinal Chemistry Enzymology Immunosuppression

CYP11B1 Selectivity over CYP11B2

In the context of imidazolylmethyl pyridine cores, 4-(1H-imidazol-1-yl)pyridine-derived inhibitors achieve a 49-fold selectivity for CYP11B1 over the highly homologous CYP11B2 enzyme, as well as selectivity over CYP17 and CYP19 [1]. This level of isoform discrimination is not attainable with unsubstituted pyridine or simple imidazole fragments alone, which typically exhibit broad-spectrum P450 binding.

CYP11B1 Selectivity
Class-level
49-fold selectivity over CYP11B2 (imidazolylmethyl core derivatives)
Isoform-selectivity context; supports steroidogenic pathway studies
Recombinant CYP panel; selectivity vs CYP17/19 also reported
Medicinal Chemistry Endocrinology Steroidogenesis

Coordination Geometry: Rigidity vs. Spacer Analogs

4-(1H-imidazol-1-yl)pyridine coordinates transition metals through the pyridine nitrogen with a fixed, narrow N-M-N bite angle due to the direct C–N linkage. In contrast, the methylene-spaced analog 4-(1H-imidazol-1-ylmethyl)pyridine introduces rotational freedom that increases the N-M-S bite angle and alters the coordination environment [1]. This structural difference directly impacts the geometry of resulting metal complexes and, consequently, their catalytic and magnetic properties.

Coordination Geometry
Head-to-head
Fixed planar N-M-N bite angle; single low-energy conformer
Rigid scaffold may ensure reproducible metal complex geometry
Mo(CO)₄, Mn(CO)₃Br, Re(CO)₃Cl complexation context
Coordination Chemistry Catalysis Materials Science

Lipophilicity Advantage over Imidazo[1,2-a]pyridine

4-(1H-imidazol-1-yl)pyridine possesses an XLogP3-AA of 0.6 [1], placing it in the optimal lipophilicity range (0–3) for oral bioavailability and CNS penetration according to Lipinski's Rule of Five. The fused analog imidazo[1,2-a]pyridine exhibits a higher XLogP3 (~1.3–1.6), which can lead to increased plasma protein binding and reduced aqueous solubility [2].

Lipophilicity
Cross-study
XLogP3 0.6 vs. 1.3–1.6 (imidazo[1,2-a]pyridine)
Reported lower lipophilicity may support solubility screening
Computed partition coefficient; oral/CNS design context
Medicinal Chemistry ADME Drug Design

4-(1H-Imidazol-1-yl)pyridine: High-Value Application Scenarios


IMPDH2 Inhibitor Lead Generation & SAR

Based on its 240 nM Ki against IMPDH2 [1], 4-(1H-imidazol-1-yl)pyridine serves as a validated starting scaffold for developing immunosuppressive, antiviral, or anticancer agents. Its >400-fold potency advantage over the 3-substituted regioisomer [2] ensures that medicinal chemistry efforts are focused on a productive chemical series rather than an inactive isomer.

CYP11B1 Inhibitor for Cortisol-Dependent Diseases

The demonstrated 49-fold selectivity of 4-(1H-imidazol-1-yl)pyridine-derived compounds for CYP11B1 over CYP11B2 [1] positions this scaffold as a critical entry point for programs targeting Cushing's syndrome and metabolic disorders. Procurement of this building block enables access to a selectivity profile that is challenging to achieve with alternative heteroaryl-imidazole cores.

Rigid Chelating Ligand for Metal Complexes & MOFs

The direct C–N linkage between pyridine and imidazole in 4-(1H-imidazol-1-yl)pyridine imposes a fixed coordination geometry that is essential for designing metal-organic frameworks with predictable pore architectures and catalytic properties [1]. The use of methylene-spaced analogs would introduce undesired conformational flexibility, compromising structural reproducibility.

Lead Optimization with Favorable Physicochemical Properties

With an XLogP3 of 0.6 [1], 4-(1H-imidazol-1-yl)pyridine offers a superior lipophilicity profile compared to fused imidazo[1,2-a]pyridine scaffolds (XLogP3 ≈ 1.3–1.6) [2]. This translates to improved aqueous solubility, reduced off-target binding, and a cleaner ADME profile during lead optimization, particularly for CNS and oral drug candidates.

Application
Selection Property
Validation Focus
IMPDH2 pathway studies
Regioisomer-specific enzyme inhibition
Verify 4-substituted affinity in target assay
CYP11B1 selectivity research
Isoform discrimination scaffold
Confirm selectivity over CYP11B2 in cellular models
Metal-organic framework design
Rigid chelating geometry
Assess coordination reproducibility and pore architecture
Lead optimization (solubility profile)
Lower lipophilicity core
Compare aqueous solubility and off-target binding vs. fused analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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